molecular formula C9H7F3N4OS B10969637 1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10969637
M. Wt: 276.24 g/mol
InChI Key: PEOCBFICPSOCAX-UHFFFAOYSA-N
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Description

1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thiazole ring formation: This can be synthesized by the cyclization of thioamides with α-haloketones.

    Coupling reactions: The final step involves coupling the pyrazole and thiazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole and trifluoromethyl groups in This compound makes it unique compared to other pyrazole derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C9H7F3N4OS

Molecular Weight

276.24 g/mol

IUPAC Name

1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H7F3N4OS/c1-16-6(9(10,11)12)4-5(15-16)7(17)14-8-13-2-3-18-8/h2-4H,1H3,(H,13,14,17)

InChI Key

PEOCBFICPSOCAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=NC=CS2)C(F)(F)F

Origin of Product

United States

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